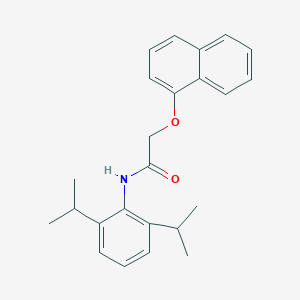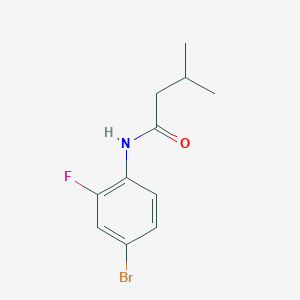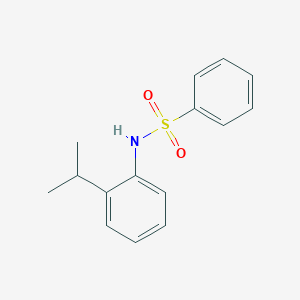
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide, also known as F-Phenibut, is a chemical compound that belongs to the class of nootropic drugs. It was first synthesized in Russia in the 1960s and has been used for its cognitive-enhancing properties. F-Phenibut has been found to have anxiolytic and sedative effects, as well as the ability to improve memory and learning.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide is a GABA-B receptor agonist, which means that it binds to and activates the GABA-B receptors in the brain. This leads to an increase in the activity of the inhibitory neurotransmitter GABA, which results in the anxiolytic and sedative effects of 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide. 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide also increases the release of dopamine in the brain, which may contribute to its cognitive-enhancing properties.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and stress levels, improve mood and motivation, and enhance cognitive function. 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide has also been found to have analgesic properties and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide has a number of advantages and limitations for use in lab experiments. Its anxiolytic and sedative effects make it useful for studying the effects of stress and anxiety on behavior and cognitive function. However, its sedative effects may also interfere with some types of experiments, and its potential for abuse and dependence must be taken into account.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide in the treatment of anxiety disorders, depression, and insomnia. Another area of interest is the development of new and more effective GABA-B receptor agonists. Finally, the potential for 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide to be used as a cognitive enhancer in healthy individuals warrants further investigation.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-fluoroaniline to form 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide. The reaction is catalyzed by acetic anhydride and pyridine, and the final product is obtained by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide has been extensively studied for its cognitive-enhancing properties and its potential therapeutic applications. It has been found to have anxiolytic and sedative effects, as well as the ability to improve memory and learning. 2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide has been investigated for its potential use in the treatment of anxiety disorders, depression, and insomnia.
Eigenschaften
Molekularformel |
C16H16FNO3 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-7-6-11(8-15(14)21-2)9-16(19)18-13-5-3-4-12(17)10-13/h3-8,10H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
UWRSSMWHTMIKJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)





